molecular formula C15H17N3O B7499203 1-Quinolin-2-ylpiperidine-4-carboxamide

1-Quinolin-2-ylpiperidine-4-carboxamide

Cat. No.: B7499203
M. Wt: 255.31 g/mol
InChI Key: WJYIVNZVUFJHNF-UHFFFAOYSA-N
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Description

1-Quinolin-2-ylpiperidine-4-carboxamide is a compound that combines the structural features of quinoline and piperidine. Quinoline is a nitrogen-containing heterocyclic aromatic compound, while piperidine is a six-membered heterocycle with one nitrogen atom.

Preparation Methods

The synthesis of 1-Quinolin-2-ylpiperidine-4-carboxamide typically involves the combination of quinoline and piperidine derivatives through various synthetic routes. Some common methods include:

Chemical Reactions Analysis

1-Quinolin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the quinoline or piperidine rings. .

    Cyclization: Cyclization reactions can lead to the formation of various quinoline and piperidine derivatives.

Comparison with Similar Compounds

1-Quinolin-2-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of quinoline and piperidine, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-quinolin-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c16-15(19)12-7-9-18(10-8-12)14-6-5-11-3-1-2-4-13(11)17-14/h1-6,12H,7-10H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYIVNZVUFJHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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